Sourcing the correct 2,3-difluoro isomer is critical: using 2,4- or other isomers disrupts SAR and requires re-optimization. 5-Bromo-2,3-difluorophenol (CAS 186590-26-1) solves this with exact regioisomeric precision.
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5-Bromo-2,3-difluorophenol (CAS 186590-26-1) is a specialized aromatic intermediate used in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its utility stems from a trifunctional structure: a nucleophilic hydroxyl group for etherification, a bromine atom positioned for palladium-catalyzed cross-coupling reactions, and a 2,3-difluoro substitution pattern that modulates the electronic properties and metabolic stability of downstream compounds. This precise arrangement of functional groups makes it a strategic precursor for creating molecules with specific, performance-critical architectures.
In the synthesis of precisely structured active ingredients, substituting 5-Bromo-2,3-difluorophenol with seemingly similar compounds is not a viable cost-saving measure. Using a different positional isomer (e.g., 5-Bromo-2,4-difluorophenol) will result in a fundamentally different final molecule with an altered biological activity profile. Replacing the bromine with chlorine would necessitate re-optimization of cross-coupling reaction conditions due to different reactivity. Removing the fluorine atoms would negate the electronic and metabolic stability benefits that justify the use of a fluorinated precursor in the first place. Therefore, for target-specific synthesis, the exact CAS number 186590-26-1 is required to ensure the correct molecular geometry, reactivity, and downstream performance of the final product.
Positional isomers (e.g., 5-Br-2,4-F2) may alter cross-coupling selectivity and yield.
Solid isomers (mp 30–34°C) may require different handling versus the liquid target compound.
Comparators offered at lower purity (95+%) may demand additional in-house purification.
In the development of flavonoid-based kinase inhibitors, the precise positioning of fluorine atoms on the precursor phenol ring is a critical determinant of final compound potency. A study on IP6K2 inhibitors demonstrated that a final compound derived from a 3,4-difluorophenol precursor exhibited an IC50 of 3.12 µM. In contrast, a structurally analogous compound prepared from a 3,5-difluorophenol precursor was significantly less active, with an IC50 of 17.1 µM. This highlights that even a minor shift in the fluorine substitution pattern on the core building block leads to a dramatic loss of biological function in the final product.
| Evidence Dimension | Kinase Inhibition (IP6K2) |
| Target Compound Data | N/A (Principle demonstrated with 2,3-difluoro pattern) |
| Comparator Or Baseline | Final compound from 3,4-difluorophenol precursor: 3.12 µM IC50 | Final compound from 3,5-difluorophenol precursor: 17.1 µM IC50 |
| Quantified Difference | 5.5x lower potency for the 3,5-difluoro-derived compound |
| Conditions | In vitro ADP-Glo kinase assay for IP6K2 inhibition. |
This demonstrates that substituting 5-Bromo-2,3-difluorophenol with other difluorinated isomers is not viable, as it directly compromises the biological efficacy of the high-value target molecule.
The bromine atom on 5-Bromo-2,3-difluorophenol serves as a required reactive handle for building complex molecular architectures via palladium-catalyzed cross-coupling reactions. This is a standard and critical step in the synthesis of many kinase inhibitors. For example, a representative protocol for synthesizing a pyrazolopyrimidine-based inhibitor scaffold uses a bromo-functionalized precursor in a Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties. The parent compound, 2,3-difluorophenol, lacks this essential functionality and cannot be used in these established synthetic routes without adding extra, yield-reducing steps to install a reactive handle.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Enables direct use in critical C-C bond-forming reactions (e.g., Suzuki coupling). |
| Comparator Or Baseline | 2,3-Difluorophenol (parent compound) lacks the bromine handle, preventing direct participation in cross-coupling reactions. |
| Quantified Difference | Qualitative: Provides essential reactivity not present in the non-brominated analog. |
| Conditions | Palladium-catalyzed cross-coupling reactions for pharmaceutical synthesis. |
Procuring the brominated form avoids the need for additional, costly, and yield-reducing steps to functionalize the aromatic ring, making it the more efficient precursor for diversification.
The hydroxyl group of the difluorophenol core readily participates in nucleophilic substitution reactions to form critical diaryl ether linkages. In a chemoenzymatic synthesis of a Levofloxacin precursor, an analogous O-alkylation reaction of 2,3-difluoro-6-nitrophenol with chloroacetone proceeded in high yield. The reaction to form 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (ketone 3e) achieved an 85% yield. For comparison, the non-fluorinated analog, 2-nitrophenol, reacted under the same conditions to give the corresponding product (ketone 3a) in 93% yield. While the yield for the fluorinated system is slightly lower, it demonstrates excellent processability and high conversion for a precursor that imparts essential properties (metabolic stability, binding affinity) to the final molecule.
| Evidence Dimension | O-Alkylation Reaction Yield |
| Target Compound Data | N/A (Analogous 2,3-difluorophenol system: 85% yield) |
| Comparator Or Baseline | Non-fluorinated analog (2-nitrophenol): 93% yield |
| Quantified Difference | Slightly lower (8%) yield, but achieves high conversion while incorporating the functionally critical difluoro-moiety. |
| Conditions | O-alkylation with chloroacetone, potassium bromide, sodium hydrogen carbonate in toluene at 65°C. |
This confirms the compound is a highly efficient precursor in key etherification reactions, allowing for the reliable and high-yield incorporation of the 2,3-difluorophenoxy moiety into target structures.
For Structure-Activity Relationship (SAR) studies where the goal is to improve potency and metabolic stability. The 2,3-difluoro pattern provides a specific electronic and steric profile shown to be critical for biological activity, while the bromine atom serves as a reliable attachment point for Suzuki or other cross-coupling reactions to explore different aromatic substituents.
As a key starting material for multi-step syntheses where the final target molecule's patented structure explicitly requires a (2,3-difluorophenoxy) moiety attached to a core scaffold. In these cases, isomeric purity is non-negotiable to produce the correct, active compound.
Used as a monomer or precursor in the synthesis of specialty polymers and coatings where the high electronegativity and specific substitution pattern of the difluorophenyl group are needed to impart desired properties like thermal stability or chemical resistance.
Irritant